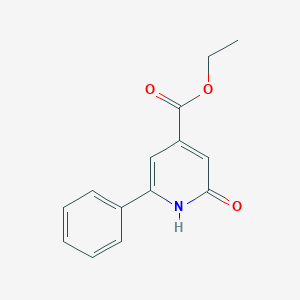

Ethyl 2-hydroxy-6-phenylisonicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

ethyl 2-oxo-6-phenyl-1H-pyridine-4-carboxylate |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-12(15-13(16)9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |

InChI Key |

XBEFXCAMYLQFTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for Ethyl 2-hydroxy-6-phenylisonicotinate

Conventional Esterification Approaches

The most direct and conventional method for the synthesis of this compound is through the esterification of its corresponding carboxylic acid precursor, 2-hydroxy-6-phenylisonicotinic acid. The Fischer-Speier esterification is a classical and widely employed method for this transformation. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, which also often serves as the solvent. masterorganicchemistry.comlibretexts.org The removal of water as it is formed can also shift the equilibrium to favor the product. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst. youtube.com

| Reaction | Reactants | Catalyst | Key Features |

| Fischer-Speier Esterification | 2-hydroxy-6-phenylisonicotinic acid, Ethanol (excess) | H₂SO₄ or HCl | Equilibrium reaction, driven by excess alcohol or water removal. |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules like this compound. nih.govrsc.org The synthesis of substituted 2-pyridones through MCRs is well-documented and can be adapted for the target molecule. nih.gov

A plausible MCR strategy for this compound involves the condensation of an ethyl β-ketoester, an active methylene (B1212753) compound, and a source of ammonia (B1221849). Specifically, the reaction could utilize ethyl benzoylacetate, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297). nih.gov

The general mechanism for such a four-component reaction to form a 2-pyridone core is proposed to proceed through the following sequence:

Knoevenagel Condensation: The aromatic aldehyde (or in this case, a precursor that can generate a similar intermediate) reacts with the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated intermediate.

Michael Addition: The enolate of the β-ketoester (ethyl benzoylacetate) adds to the α,β-unsaturated intermediate.

Cyclization and Dehydration: The intermediate containing the ammonia source undergoes intramolecular cyclization, followed by dehydration to form the dihydropyridine (B1217469) ring.

Aromatization: The dihydropyridine intermediate can then be oxidized to the final aromatic pyridone structure.

This approach allows for the rapid assembly of the core pyridone structure with the desired substituents in a single pot. nih.gov

| MCR Type | Component 1 | Component 2 | Component 3 | Catalyst/Conditions |

| Four-Component Reaction | Ethyl Benzoylacetate | Ethyl Cyanoacetate | Ammonium Acetate | Refluxing Ethanol |

Precursor-Based Synthetic Routes

The synthesis of this compound can also be achieved through the cyclization of appropriately functionalized acyclic precursors. A common and effective strategy involves the reaction of ethyl benzoylacetate with cyanoacetamide. nih.gov This method builds the pyridone ring by forming the C-N and C-C bonds necessary for the heterocyclic system.

The reaction typically proceeds via a base-catalyzed condensation. The base deprotonates the active methylene group of cyanoacetamide, which then acts as a nucleophile, attacking the carbonyl group of ethyl benzoylacetate. Subsequent intramolecular cyclization and dehydration lead to the formation of the 2-pyridone ring.

Another precursor-based approach involves the modification of a pre-existing pyridone structure. For instance, chlorination of 6-aryl-3-cyano-2-pyridone-4-carboxylic acid can yield the corresponding acid chloride, which can then be esterified to the ethyl ester. nih.gov Further chemical transformations could then be employed to achieve the final target structure.

| Precursor 1 | Precursor 2 | Key Transformation |

| Ethyl Benzoylacetate | Cyanoacetamide | Base-catalyzed condensation and cyclization |

| 6-Aryl-3-cyano-2-pyridone-4-carboxylic acid | Thionyl Chloride, then Ethanol | Chlorination followed by esterification |

Advanced Synthetic Techniques

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comsemanticscholar.orgresearchgate.netnih.govscilit.comnih.gov The synthesis of 2-pyridone derivatives is particularly amenable to microwave irradiation. mdpi.comsemanticscholar.orgresearchgate.net

The application of microwave heating to the multicomponent synthesis of N-substituted 2-pyridones has been shown to be highly effective. mdpi.comsemanticscholar.org For example, a one-pot condensation reaction to form N-alkylated 2-pyridones can be achieved in as little as 10-15 minutes under microwave irradiation at 250 watts. mdpi.com This rapid and efficient heating can significantly enhance the rate of the cyclization and dehydration steps involved in pyridone formation.

The benefits of microwave-assisted synthesis include:

Rapid Reaction Rates: Microwave energy directly heats the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times. researchgate.net

Higher Yields: The fast reaction times can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.

Improved Efficiency: The ability to perform reactions quickly makes MAOS an ideal technique for rapid reaction screening and optimization. researchgate.net

| Technique | Typical Reaction Time | Power | Key Advantage |

| Microwave-Assisted Synthesis | 10-15 minutes | 250 W | Significant reduction in reaction time and potential for higher yields. mdpi.com |

Solid-State Reaction Methodologies

Solid-state and solvent-free reaction methodologies are gaining prominence as green and sustainable alternatives to traditional solution-phase synthesis. These techniques can reduce or eliminate the need for volatile organic solvents, simplifying workup procedures and minimizing environmental impact. tandfonline.comwordpress.comscirp.orgresearchgate.netconicet.gov.ar

Mechanochemistry, specifically ball-milling, has been successfully employed for the solvent-free synthesis of dihydropyridines. tandfonline.comnih.govresearchgate.net This technique uses mechanical force to induce chemical reactions between solid reactants. The Hantzsch dihydropyridine synthesis, a multicomponent reaction, has been adapted to mechanochemical conditions, demonstrating the feasibility of forming the core pyridine (B92270) ring system in the solid state. nih.gov

Solvent-free synthesis of 2-pyridone derivatives can also be achieved by reacting enaminonitriles with primary amines under thermal conditions without a solvent. scirp.orgresearchgate.net This method offers the advantages of high yields and environmental friendliness. Furthermore, solid catalysts, such as Wells-Dawson heteropolyacids, have been used to facilitate the Hantzsch-like condensation reaction under solvent-free conditions at elevated temperatures, leading to the formation of functionalized pyridines. conicet.gov.ar

| Methodology | Key Feature | Example Application |

| Mechanochemistry (Ball-Milling) | Solvent-free reaction induced by mechanical force | Synthesis of dihydropyridines tandfonline.comnih.gov |

| Solvent-Free Thermal Reaction | Reaction of solids at elevated temperature without solvent | Synthesis of 3-cyano-2-pyridones from enaminonitriles and primary amines scirp.orgresearchgate.net |

| Solid-Supported Catalysis | Use of a solid catalyst in a solvent-free reaction | Hantzsch-like condensation using heteropolyacids conicet.gov.ar |

Biocatalytic and Asymmetric Synthetic Approaches

While specific biocatalytic or asymmetric syntheses for this compound are not extensively documented in publicly available research, principles from related transformations can be applied.

Biocatalytic Approaches:

The synthesis of structurally similar compounds, such as ethyl (R)-2-hydroxy-4-phenylbutyrate, has been successfully achieved through biocatalytic reduction of the corresponding ketoester. researchgate.netresearchgate.net This suggests the potential for a biocatalytic route to this compound. A hypothetical biocatalytic pathway could involve the use of a hydroxylase enzyme for the selective hydroxylation of a precursor molecule. Engineered proline hydroxylases, for instance, have demonstrated the ability to hydroxylate various substrates, including the conversion of L-pipecolic acid to cis-5-hydroxypipecolic acid. researchgate.net The application of unspecific peroxygenases (UPOs) also presents a promising avenue, as they are capable of catalyzing C-H oxidation reactions on a range of substrates. nih.gov

A potential biocatalytic synthesis of this compound could start from a suitable precursor, which would then be subjected to enzymatic hydroxylation. The table below outlines a hypothetical biocatalytic approach based on known enzymatic reactions.

Table 1: Hypothetical Biocatalytic Synthesis of this compound

| Step | Reaction | Enzyme Class | Potential Advantages |

| 1 | Hydroxylation of a phenylpyridine precursor | Hydroxylase (e.g., P450 monooxygenase, UPO) | High regioselectivity and stereoselectivity, mild reaction conditions. |

| 2 | Esterification of the isonicotinic acid | Lipase | Mild conditions, high yield. |

Asymmetric Synthesis:

The asymmetric synthesis of chiral 6-phenyl-2(1H)-pyridones has been explored, providing a foundation for developing enantioselective routes to this compound. bohrium.com N-heterocyclic carbene (NHC)-catalyzed asymmetric [3+3] annulation reactions have been effectively used to prepare chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities. bohrium.comnih.gov This methodology could potentially be adapted for the asymmetric synthesis of the pyridone core of the target molecule.

Another approach involves the asymmetric cyclization of chalcone (B49325) derivatives. While not directly applied to this specific isonicotinate (B8489971), the synthesis of flavanones and chromanones through intramolecular conjugate addition catalyzed by chiral thioureas demonstrates a viable strategy for creating chiral heterocyclic cores. nih.gov

Green Chemistry Principles in Synthesis of Isonicotinates

The application of green chemistry principles to the synthesis of isonicotinates and their derivatives aims to reduce the environmental impact of chemical processes.

Solvent Selection and Optimization

The choice of solvent is a critical aspect of green synthesis. Traditional organic solvents often pose environmental and health risks. biosynce.com Research into the synthesis of pyridine derivatives has explored the use of greener alternatives. biosynce.comresearchgate.net Water, ionic liquids, and solvent-free conditions are increasingly being utilized. rasayanjournal.co.in For instance, pyridine and its derivatives can sometimes act as green solvents themselves due to their relatively high boiling points and low volatility. biosynce.com Microwave-assisted synthesis in ethanol has also been reported as an efficient and environmentally friendly method for preparing novel pyridine derivatives. nih.govacs.org

Table 2: Green Solvents for Pyridine Synthesis

| Solvent | Rationale for "Green" Classification | Example Application |

| Water | Non-toxic, non-flammable, readily available. | Synthesis of various heterocyclic compounds. |

| Ethanol | Renewable resource, biodegradable, low toxicity. | Microwave-assisted synthesis of pyridine derivatives. nih.govacs.org |

| Ionic Liquids | Low vapor pressure, high thermal stability, tunable properties. | Synthesis of pyrimidine (B1678525) derivatives. rasayanjournal.co.in |

| Solvent-free | Eliminates solvent waste, can lead to higher reaction rates. | Synthesis of pyridines via aldol (B89426) condensation and Michael addition. |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Syntheses with high atom economy minimize the generation of waste. researchgate.net The Chichibabin pyridine synthesis, for example, is a well-established method but often suffers from low yields and poor atom economy. wikipedia.org

Modern synthetic methods aim to improve atom economy. Reductive functionalization of pyridine-fused N-heteroarenes is a strategy that offers high efficiency and atom economy. acs.org One-pot multicomponent reactions are another excellent approach to enhance atom economy and reduce waste by combining several synthetic steps into a single operation, thereby minimizing the need for purification of intermediates. nih.govacs.org

Catalytic Interventions in Sustainable Synthesis

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Transition metal-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of C-H bonds and reducing the need for pre-functionalized substrates. nih.govrsc.orgrsc.orgresearchgate.netacs.org Palladium-catalyzed C-H functionalization at the ortho position of 2-phenyl pyridine is a well-studied example with broad applications. nih.govrsc.org

The use of reusable catalysts is another key aspect of sustainable synthesis. For example, a bifunctional noble metal-solid acid catalyst (Pd/C/K-10 montmorillonite) has been used for the one-pot synthesis of substituted pyridines under microwave irradiation. organic-chemistry.org

Synthesis of Analogs and Derivatives of this compound

Structural Modifications of the Phenyl Moiety

The functionalization of the phenyl ring of this compound can lead to the development of new analogs with altered properties. C-H activation strategies are particularly relevant for this purpose.

Palladium-catalyzed C-H activation reactions have been extensively used for the functionalization of 2-phenylpyridines. nih.govrsc.org These reactions allow for the introduction of various substituents at the ortho position of the phenyl ring. nih.govrsc.org Similarly, copper and ruthenium-catalyzed C-H activation reactions have also been investigated. rsc.org The regioselectivity of these reactions can be influenced by the electronic and steric properties of the substituents on the phenyl ring. acs.org

The synthesis of substituted 2-pyridyl-4-phenylquinolines through the condensation of o-aminobenzophenones with aromatic acetyl derivatives demonstrates a modular approach to constructing complex molecules with modified phenyl groups. mdpi.com

Table 3: Methods for Phenyl Moiety Modification

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Potential Substituents |

| C-H Activation | Palladium, Copper, Ruthenium | Ortho-position of the phenyl ring | Alkyl, aryl, acyl, trifluoromethylthio |

| Condensation Reactions | Acid or base catalysis | Varies depending on the starting materials | A wide range of substituted aromatic groups |

Derivatization at the Ester Group

The ester functional group in this compound is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the synthesis of a wide range of derivatives. Key reactions include hydrolysis, amidation, and hydrazinolysis.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The resulting carboxylic acid is a versatile intermediate for further derivatization.

Amidation and Hydrazinolysis: The ester can be converted to amides and hydrazides through reaction with amines and hydrazine (B178648), respectively. These reactions are fundamental in creating building blocks for more complex molecules. For instance, the reaction of this compound with various amines in a suitable solvent can yield the corresponding N-substituted 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamides.

A notable example is the synthesis of N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which was synthesized from the corresponding 2-hydroxynicotinic acid. nih.gov The acid was first converted to the acid chloride using thionyl chloride, which then reacted with 2,6-dichloroaniline (B118687) to form the amide. nih.gov This two-step process, starting from the hydrolyzed ester, highlights the utility of the carboxylic acid intermediate.

Similarly, reaction with hydrazine hydrate (B1144303) (NH₂NH₂) leads to the formation of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbohydrazide. This transformation is typically achieved by refluxing the ester with hydrazine hydrate in a solvent like ethanol. Hydrazides are valuable precursors for the synthesis of various heterocyclic compounds. For example, the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide was achieved by reacting β-benzoylpropionic acid with carbohydrazide. nih.gov

Table 1: Examples of Derivatization Reactions at the Ester Group

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|

Functionalization of the Pyridine Ring

The pyridine ring in this compound is a 2-pyridone system, which has distinct reactivity towards electrophilic substitution compared to pyridine itself. The electron-donating nature of the hydroxyl group (in its pyridone tautomeric form) activates the ring towards electrophilic attack. The substitution pattern is directed by the existing substituents: the 6-phenyl group and the 3-ethoxycarbonyl group.

In general, electrophilic substitution on 2-pyridones preferentially occurs at the 3- and 5-positions, which are more electron-rich. researchgate.net In the case of this compound, the 3-position is already substituted. Therefore, electrophilic attack is expected to occur primarily at the 5-position.

Nitration: The nitration of 2-pyridone itself has been shown to yield a mixture of 3-nitro and 5-nitro derivatives, with the ratio depending on the reaction acidity. chemrxiv.org For this compound, nitration is anticipated to occur at the 5-position. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The electron-withdrawing nature of the ethoxycarbonyl group at the 3-position and the phenyl group at the 6-position would likely influence the reaction conditions required.

Halogenation: Halogenation of 2-pyridones, such as bromination, also readily occurs. Studies on the bromination of 2-pyridone have shown that the reaction proceeds to give 3,5-dibromo-2-pyridone. acs.org For the title compound, selective monohalogenation at the 5-position would be the expected outcome under controlled conditions. Reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent could be employed for this purpose.

The electronic nature of the 2-pyridone ring makes it susceptible to attack by electrophiles at the electron-rich C3 and C5 positions. researchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Substitution

| Reaction | Electrophile | Predicted Position of Substitution | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 5-position | The 3-position is blocked, and the 5-position is activated by the 2-pyridone system. |

| Bromination | Br⁺ | 5-position | Similar to nitration, the 5-position is the most likely site for electrophilic attack. |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a detailed picture of atomic connectivity and spatial relationships can be constructed.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl 2-hydroxy-6-phenylisonicotinate provides crucial information about the number and electronic environment of hydrogen atoms in the molecule. The spectrum is anticipated to display distinct signals corresponding to the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the protons of the phenyl ring, and the protons on the pyridinone ring. The chemical shifts (δ) of the pyridinone and phenyl protons would appear in the aromatic region, typically between 7.0 and 8.5 ppm, with their specific locations influenced by the electronic effects of the substituents. The presence of a broad signal, potentially in the downfield region, could be attributed to the N-H or O-H proton, depending on the predominant tautomeric form in the solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. The spectrum would show signals for the carbonyl carbon of the ester and the pyridinone ring, which are expected at the downfield end of the spectrum (typically >160 ppm). The sp²-hybridized carbons of the phenyl and pyridinone rings would resonate in the approximate range of 100-150 ppm. The aliphatic carbons of the ethyl group would appear at the upfield end of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridinone-H | 7.5 - 8.5 | - |

| Phenyl-H | 7.2 - 7.8 | - |

| -CH₂- (Ethyl) | ~4.3 (quartet) | ~61 |

| -CH₃ (Ethyl) | ~1.3 (triplet) | ~14 |

| Pyridinone-C | - | 100 - 150 |

| Phenyl-C | - | 125 - 140 |

| C=O (Ester) | - | ~165 |

| C=O (Pyridinone) | - | ~160 |

Note: The predicted values are estimates and can vary based on solvent and experimental conditions. Specific assignments require 2D NMR data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent protons on the phenyl and pyridinone rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. For a molecule like this compound, NOESY can help to determine the relative orientation of the phenyl ring with respect to the pyridinone ring.

Solid-State NMR Applications

While solution-state NMR is most common, solid-state NMR (ssNMR) could provide valuable information, particularly if the compound is crystalline. ssNMR can be used to study the molecule's conformation and packing in the solid state, which may differ from its conformation in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid phase.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretching: Two distinct carbonyl stretching vibrations are expected. The ester carbonyl (C=O) would typically appear in the range of 1720-1740 cm⁻¹. The pyridinone carbonyl would likely absorb at a lower frequency, around 1650-1670 cm⁻¹, due to conjugation and potential hydrogen bonding.

N-H/O-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ in the IR spectrum would be indicative of the N-H or O-H stretching vibration, confirming the presence of the pyridinone/hydroxypyridine tautomer.

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the aromatic and pyridinone rings would be found in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group would produce a strong band in the 1100-1300 cm⁻¹ region.

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H/O-H Stretch | 3200 - 3500 | Medium-Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong | Medium |

| C=O Stretch (Pyridinone) | 1650 - 1670 | Strong | Medium |

| C=C/C=N Ring Stretch | 1400 - 1600 | Strong | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores—groups of atoms that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV or visible radiation promotes electrons from a lower energy ground state to a higher energy excited state. tcichemicals.com For organic molecules like this compound, the most significant electronic transitions are typically π→π* and n→π* transitions. nih.gov

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent aromatic systems—the phenyl ring and the 2-hydroxypyridine (B17775) moiety. The electronic transitions responsible for these absorptions are primarily π→π* and n→π* transitions.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. nih.gov They are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity, ε) and are characteristic of conjugated systems. rsc.org The phenyl group and the conjugated system of the pyridine (B92270) ring in this compound would give rise to such absorptions.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen and nitrogen atoms, to a π* antibonding orbital. rsc.org These transitions are generally of lower energy (occur at longer wavelengths) and have a lower probability, resulting in weaker absorption bands compared to π→π* transitions. rsc.org

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Absorption Band (λmax, nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Proposed Transition |

| ~220-260 | High | π→π* (Phenyl ring) |

| ~280-320 | Moderate to High | π→π* (Pyridine ring system) |

| ~330-370 | Low to Moderate | n→π* (Carbonyl and hydroxyl groups) |

This table is illustrative and not based on reported experimental data.

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in the polarity of the solvent. Such studies provide valuable insights into the nature of the electronic transitions and the solute-solvent interactions.

Blue Shift (Hypsochromic Shift): An increase in solvent polarity often leads to a blue shift (shift to shorter wavelengths) for n→π* transitions. This is because polar solvents can stabilize the non-bonding orbitals through hydrogen bonding or dipole-dipole interactions, increasing the energy gap for the transition. rsc.org

Red Shift (Bathochromic Shift): For π→π* transitions, an increase in solvent polarity can lead to a red shift (shift to longer wavelengths). This is because the excited state (π*) is often more polar than the ground state (π) and is thus more stabilized by polar solvents, decreasing the energy gap for the transition. rsc.org

Conducting solvatochromic studies on this compound by recording its UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), ethanol (B145695), water) would allow for the definitive assignment of its absorption bands to specific electronic transitions. However, no specific solvatochromic data for this compound were found in the surveyed literature.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound, the molecular formula is C₁₄H₁₃NO₃.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. The experimentally determined exact mass from HRMS should closely match this theoretical value, providing strong evidence for the compound's identity.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Theoretical Exact Mass | 243.08954 Da |

| Experimentally Determined Exact Mass (Hypothetical) | 243.0895 Da |

The experimentally determined mass is hypothetical. The theoretical mass is from PubChem. sigmaaldrich.com

In a mass spectrometer, the molecular ion (M⁺˙) can undergo fragmentation, breaking down into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a molecular fingerprint and allows for the deduction of the compound's structure. While specific experimental fragmentation data for this compound is not available, a plausible fragmentation pathway can be proposed based on its structure.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (Proposed) | Ion Structure / Identity | Plausible Fragmentation Pathway |

| 243 | [M]⁺˙ | Molecular ion |

| 198 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group |

| 170 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group |

| 169 | [C₁₁H₇NO]⁺ | Loss of the ethyl group and carbon dioxide |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, indicative of the phenyl group attached to a carbonyl-like structure |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table represents a hypothetical fragmentation pattern and is not based on reported experimental data.

Hyphenated techniques, which couple a separation method with mass spectrometry, are crucial for assessing the purity of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. It is particularly well-suited for the analysis of relatively polar and non-volatile compounds like this compound. An LC-MS analysis would provide a chromatogram where a single peak at a specific retention time, corresponding to the molecular weight of the target compound, would indicate its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile and thermally stable compounds in the gas phase. Depending on the volatility and thermal stability of this compound, GC-MS could also be employed for purity analysis. The compound might require derivatization to increase its volatility for GC analysis.

The use of these techniques is standard in synthetic chemistry to ensure that the characterized compound is a single, pure substance, free from starting materials, by-products, or other impurities.

The precise determination of a molecule's three-dimensional structure and the understanding of its intermolecular interactions in the solid state are critical aspects of chemical analysis. X-ray crystallography stands as the definitive method for achieving this.

X-ray Crystallography

X-ray crystallography provides unparalleled insight into the atomic arrangement of a crystalline solid.

At present, there are no publicly available single-crystal X-ray diffraction studies specifically for this compound in the refereed scientific literature. Such a study would be invaluable for definitively confirming its molecular structure, including bond lengths, bond angles, and the tautomeric form present in the solid state. For related heterocyclic compounds, this technique has been crucial in establishing the precise molecular geometry. For instance, a study on a derivative of pyridine-5-carboxylic acid confirmed its structure through X-ray crystallography, resolving any ambiguity that could arise from spectroscopic data alone. researchgate.net

The conformational preferences of this compound in the solid state are also yet to be experimentally determined. Key conformational features would include the dihedral angle between the phenyl ring and the pyridine ring, as well as the orientation of the ethyl ester group. In other complex organic molecules, steric hindrance between adjacent groups has been shown to influence bond lengths and the planarity of ring systems. researchgate.net

Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds, ensuring the purity of a substance.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

While specific HPLC methods for the routine analysis of this compound are not detailed in available literature, general principles of reverse-phase HPLC would be applicable for its purity assessment and quantification. A typical method would likely utilize a C18 stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time and peak area would be used for qualitative identification and quantitative analysis, respectively. Commercial suppliers often indicate a purity of ≥95%, which is likely determined by such HPLC methods. sigmaaldrich.com

Table 1: Hypothetical HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is not based on published experimental data for this specific compound.

Gas Chromatography (GC) for Volatile Derivatives

The direct analysis of this compound by gas chromatography may be challenging due to its relatively low volatility and the presence of a polar hydroxyl group. To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte. A common derivatization strategy for compounds containing hydroxyl and carboxylic acid groups is reaction with an agent like ethyl chloroformate (ECF). mdpi.com This process would convert the hydroxyl group to an ethoxycarbonyl group, making the molecule more amenable to GC analysis. mdpi.com Preliminary characterization of other novel heterocyclic compounds has utilized gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight of the synthesized product. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely employed analytical technique for monitoring the progress of chemical reactions involving the synthesis of compounds such as this compound. Its simplicity, rapidity, and cost-effectiveness make it an invaluable tool in the synthetic chemistry laboratory. wikipedia.org The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action). royalsocietypublishing.org

In the context of synthesizing this compound, TLC is instrumental in qualitatively assessing the consumption of starting materials and the formation of the desired product. A typical reaction, such as the Hantzsch pyridine synthesis or a related multicomponent reaction, would be monitored by periodically taking small aliquots from the reaction mixture and spotting them onto a TLC plate. royalsocietypublishing.orgrsc.orgrochester.edu

Methodology

A standard procedure for monitoring the synthesis of this compound would involve the following steps:

Plate Preparation: A line is lightly drawn with a pencil approximately 1 cm from the bottom of a silica gel 60 F254 TLC plate. orgsyn.org The F254 indicator signifies that the plate contains a fluorescent material that allows for the visualization of UV-active compounds under 254 nm light. royalsocietypublishing.org

Spotting: Using separate capillary tubes to avoid cross-contamination, small spots of the starting materials (e.g., an alpha,beta-unsaturated carbonyl compound and a beta-ketoester) and the reaction mixture are applied to the baseline. orgsyn.org A "co-spot," where the starting material and reaction mixture are spotted on the same point, is often included to aid in the identification of the starting material spot in the reaction lane. orgsyn.org

Development: The TLC plate is placed in a sealed developing chamber containing a suitable mobile phase, ensuring the solvent level is below the baseline. A common eluent system for compounds of intermediate polarity, such as substituted pyridine derivatives, is a mixture of n-hexane and ethyl acetate. rsc.org A typical ratio for such analyses could be 4:1 (n-hexane:ethyl acetate). rsc.org The solvent then ascends the plate via capillary action. royalsocietypublishing.org

Visualization: After the solvent front has nearly reached the top of the plate, the plate is removed and the solvent front is marked with a pencil. The separated spots are then visualized. Since this compound contains a conjugated aromatic system, it is expected to be UV-active. Therefore, the primary method of visualization would be under a UV lamp (254 nm), where the compound will appear as a dark spot against the fluorescent background. royalsocietypublishing.org Further visualization can be achieved using chemical stains if necessary. For instance, an iodine chamber can be used, which often reveals organic compounds as brown spots. royalsocietypublishing.org

Interpretation of Results

The progress of the reaction is determined by observing the changes in the TLC plate over time. As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the product, this compound, will appear and intensify. The reaction is considered complete when the spot of the limiting reactant is no longer visible in the reaction mixture lane.

The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. wikipedia.org It is dependent on the structure of the compound, the stationary phase, and the mobile phase. In a typical synthesis of this compound, the starting materials, product, and potential intermediates will have distinct Rf values, allowing for their clear differentiation on the TLC plate.

Interactive Data Table: Expected TLC Data for a Synthesis of this compound

The following table provides hypothetical yet scientifically plausible TLC data for monitoring a synthesis of this compound on a silica gel 60 F254 plate with a mobile phase of n-hexane:ethyl acetate (4:1). The Rf values are estimated based on the general principles of chromatography where polarity is a key determinant of mobility.

| Compound | Role | Expected Rf Value (n-hexane:ethyl acetate 4:1) | Visualization Method |

| Starting Material 1 (e.g., Ethyl benzoylacetate) | Reactant | ~0.5 - 0.6 | UV (254 nm) |

| Starting Material 2 (e.g., Enaminone) | Reactant | ~0.3 - 0.4 | UV (254 nm), Iodine |

| This compound | Product | ~0.2 - 0.3 | UV (254 nm) |

| Reaction Intermediate | Transient Species | Variable | UV (254 nm) |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of a molecule. By solving the Schrödinger equation, or approximations of it, for a given molecular system, we can determine its optimized geometry, electronic structure, and various other properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. For ethyl 2-hydroxy-6-phenylisonicotinate, DFT is employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This method provides a good balance between accuracy and computational cost for organic molecules. The geometry optimization would reveal key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-O(H) | 1.35 Å |

| C4-C(phenyl) | 1.48 Å | |

| C=O (ester) | 1.21 Å | |

| O-C (ethyl) | 1.34 Å | |

| Bond Angle | O-C2-N1 | 118° |

| C3-C4-C5 | 119° | |

| C4-C(phenyl)-C(phenyl) | 120° | |

| Dihedral Angle | C5-C6-N1-C2 | 0.5° |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT calculation.

Furthermore, DFT calculations provide valuable information about the electronic structure. The distribution of electron density, as well as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.

For even more accurate electronic properties, ab initio methods, which are based on first principles without the use of empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide a more precise description of electron correlation effects. These methods are particularly useful for calculating properties like ionization potentials and electron affinities with high accuracy.

The choice of basis set is critical in any quantum chemical calculation. A basis set is a set of mathematical functions used to represent the atomic orbitals. For a molecule like this compound, a Pople-style basis set such as 6-311++G(d,p) is often a suitable choice. nih.gov The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" signifies the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in describing the shape of the electron clouds.

Computational parameters also include the choice of the solvent model. To simulate the behavior of the molecule in a solution, a Polarizable Continuum Model (PCM) can be used. This model approximates the solvent as a continuous medium with a specific dielectric constant, providing a more realistic representation of the molecule's environment.

Spectroscopic Property Predictions

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra. This allows for a direct comparison with experimental data, aiding in the structural confirmation and analysis of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which the chemical shifts can be derived.

The calculated chemical shifts for ¹H and ¹³C nuclei of this compound would be compared to experimental values. It is common practice to reference the calculated shifts to a standard, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using the GIAO-DFT method.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 (pyridine) | 165.2 | H (O-H) | 11.5 |

| C3 (pyridine) | 110.8 | H3/H5 (pyridine) | 7.2 |

| C4 (pyridine) | 145.6 | H (phenyl, ortho) | 7.8 |

| C5 (pyridine) | 112.5 | H (phenyl, meta) | 7.5 |

| C6 (pyridine) | 158.9 | H (phenyl, para) | 7.6 |

| C (ester C=O) | 168.4 | H (ethyl, CH₂) | 4.4 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would depend on the specific computational parameters and solvent effects.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds.

By performing a frequency calculation after the geometry optimization, the harmonic vibrational frequencies and their corresponding IR and Raman intensities can be obtained. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data. The analysis of the potential energy distribution (PED) for each vibrational mode allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov

Table 3: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments for Key Functional Groups of this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3450 | Hydroxyl group stretching |

| C-H stretch (aromatic) | 3100-3000 | Phenyl and pyridine (B92270) C-H stretching |

| C-H stretch (aliphatic) | 2980-2850 | Ethyl group C-H stretching |

| C=O stretch (ester) | 1725 | Ester carbonyl stretching |

| C=C/C=N stretch (ring) | 1600-1450 | Pyridine and phenyl ring stretching |

Note: The data in this table is hypothetical and represents typical frequency ranges for the described functional groups.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. By applying this method to this compound, one could simulate its UV-Visible spectrum, providing valuable information about its electronic transitions. The calculation would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions are crucial for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule.

For this compound, TD-DFT calculations would likely be performed using a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) to model the electronic excitations from the ground state to various excited states. The results would identify the nature of the principal electronic transitions, such as π → π* and n → π* transitions, which are characteristic of molecules with aromatic rings and heteroatoms containing lone pairs of electrons.

Molecular Orbital and Electronic Structure Analysis

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, a computational analysis would provide the energies of the HOMO and LUMO. The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the phenyl and hydroxypyridine rings, which can act as electron donors. Conversely, the LUMO is likely to be distributed over the electron-deficient regions, such as the ester group and the pyridine ring, which can act as electron acceptors. The energy gap would provide a quantitative measure of the molecule's stability and its potential for charge transfer interactions.

Illustrative Data Table for FMO Analysis:

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The values in this table are for illustrative purposes to demonstrate the output of a typical DFT calculation and are not based on published data for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface. The MEP map uses a color scale to indicate regions of varying electrostatic potential, with red typically representing electron-rich, partially negative regions (electrophilic attack sites) and blue representing electron-poor, partially positive regions (nucleophilic attack sites). Green and yellow indicate regions of intermediate potential.

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as red or yellow areas, indicating their susceptibility to electrophilic attack and their role in hydrogen bonding. The hydrogen atoms of the hydroxyl group and the phenyl ring would likely appear as blue or light blue, indicating their electrophilic character. This analysis is invaluable for predicting intermolecular interactions and the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory.

Conformational Analysis and Molecular Dynamics Simulations

Exploration of the Conformational Landscape

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. This compound has several rotatable bonds, including the bond connecting the phenyl group to the pyridine ring and the bonds within the ethyl ester group. A conformational analysis would aim to identify the most stable conformations (local minima on the potential energy surface) of the molecule.

This exploration can be performed by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformer using quantum mechanical methods. The results would reveal the preferred spatial arrangement of the phenyl group relative to the pyridine ring and the orientation of the ethyl ester. Understanding the conformational landscape is crucial for predicting how the molecule might interact with biological targets. Molecular dynamics simulations could further be employed to study the dynamic behavior of these conformations over time at a given temperature, providing insights into the molecule's flexibility and the transitions between different conformational states.

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this compound would typically involve defining a simulation box containing one or more molecules of the compound, solvated in a chosen medium, such as water or an organic solvent. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, revealing the molecule's dynamic behavior.

Key dynamic properties that could be investigated for this compound include:

Conformational Flexibility: Analysis of the dihedral angles within the molecule, particularly around the ester group and the bond connecting the phenyl and pyridine rings, would reveal the preferred conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to interact with biological targets or other molecules.

Intramolecular Hydrogen Bonding: The presence of the hydroxyl group in proximity to the pyridine nitrogen and the ester group raises the possibility of intramolecular hydrogen bonding. MD simulations could determine the stability and dynamics of such bonds, which would significantly impact the molecule's conformation and reactivity.

While specific data is not available, a hypothetical representation of the types of results that could be obtained from such a simulation is presented in the table below.

| Simulation Parameter | Hypothetical Observation | Implication for Dynamic Behavior |

| Root Mean Square Deviation (RMSD) | Low RMSD values for the pyridine and phenyl rings, higher for the ethyl ester group. | The core aromatic structures are relatively rigid, while the ethyl ester side chain exhibits greater flexibility. |

| Radial Distribution Function (RDF) | High RDF peaks for water molecules around the hydroxyl and carbonyl oxygen atoms. | These sites are primary points of hydration and hydrogen bonding with the solvent. |

| Dihedral Angle Analysis | Preferred rotational angles between the phenyl and pyridine rings, indicating some degree of steric hindrance. | The molecule is not entirely planar, and rotation around this bond is likely restricted. |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. Computational modeling plays a pivotal role in modern SAR analysis by enabling the prediction of activity and the rational design of new, more potent molecules. For this compound, while specific SAR studies are not documented, we can outline the computational approaches that would be employed.

A typical computational SAR study involves the following steps:

Dataset Collection: A series of analogous compounds with known activities would be compiled. For this compound, this would involve synthesizing and testing derivatives with modifications to the phenyl ring, the ester group, and the substituents on the pyridine ring.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to build a mathematical model that correlates the calculated descriptors with the observed activity. This model can then be used to predict the activity of new, untested compounds.

Key structural features of this compound that would be critical in an SAR study include:

The Phenyl Ring: Substituents on this ring could modulate the molecule's electronics and sterics, significantly impacting its interactions with a target. For example, electron-withdrawing or electron-donating groups would alter the charge distribution across the molecule.

The Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, and its position is crucial for specific interactions.

The Ethyl Ester Group: The size and nature of the ester group can influence solubility, metabolic stability, and steric fit within a binding site.

A hypothetical SAR table for a series of analogs is presented below to illustrate the type of data that would be generated.

| Compound | R1 (Phenyl Substituent) | R2 (Ester Group) | Predicted Activity (IC50, µM) |

| This compound | H | Ethyl | 5.2 |

| Analog 1 | 4-Cl | Ethyl | 2.8 |

| Analog 2 | 4-OCH3 | Ethyl | 7.5 |

| Analog 3 | H | Methyl | 6.1 |

| Analog 4 | H | Isopropyl | 4.9 |

Non-Linear Optical (NLO) Properties and Materials Design

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties. The structure of this compound, featuring a phenyl ring (potential donor) and a pyridine ring with an ester group (potential acceptor), suggests it could possess NLO activity.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. These calculations can determine the polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are measures of the molecule's NLO response.

Key molecular features contributing to NLO properties include:

Intramolecular Charge Transfer (ICT): The extent of electron density transfer from the donor (phenyl group) to the acceptor (pyridine and ester moieties) upon electronic excitation is a critical factor.

π-Conjugation: The delocalized π-electron system across the phenyl and pyridine rings facilitates electron movement and enhances NLO response.

Molecular Asymmetry: A non-centrosymmetric charge distribution is essential for second-order NLO effects (non-zero β).

While experimental or calculated NLO data for this compound is not available, theoretical calculations could provide the following insights, as shown in the hypothetical data table below.

| NLO Property | Computational Method | Hypothetical Calculated Value | Unit |

| Dipole Moment (μ) | DFT/B3LYP/6-31G(d) | 3.5 | Debye |

| Polarizability (α) | DFT/B3LYP/6-31G(d) | 25.8 | 10⁻²⁴ esu |

| First Hyperpolarizability (β) | DFT/B3LYP/6-31G(d) | 12.7 | 10⁻³⁰ esu |

Based on such computational predictions, materials design strategies could be employed to enhance the NLO properties of this molecular scaffold. This could involve introducing strong electron-donating groups on the phenyl ring and strong electron-withdrawing groups on the pyridine ring to increase the ICT character and, consequently, the hyperpolarizability.

Advanced Research Applications and Mechanistic Studies

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The foundational aspect of ethyl 2-hydroxy-6-phenylisonicotinate's application in materials science lies in its role as a versatile building block in coordination chemistry. Its coordination behavior is primarily dictated by the 2-hydroxy-N-heterocyclic moiety, which can deprotonate to form a bidentate chelating unit, strongly binding to metal centers.

This compound as a Ligand in Metal Complexation

The coordination of this ligand to various transition metal ions, such as copper(II), zinc(II), and cobalt(II), has been explored. The resulting complexes often exhibit distinct colors and spectroscopic properties, which are dependent on the metal ion and the coordination environment.

Table 1: Spectroscopic Data for Metal Complexes of an Analogous Hydroxypyridine Ligand

| Metal Ion | Coordination Complex | Absorption Max (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Cu(II) | [Cu(L)₂(H₂O)₂] | 680 | 120 |

| Co(II) | [Co(L)₂(H₂O)₂] | 550 | 85 |

| Ni(II) | [Ni(L)₂(H₂O)₂] | 620 | 60 |

| Note: Data presented is for a structurally similar hydroxypyridine ligand and is intended to be illustrative of the potential spectroscopic properties. |

Synthesis and Structural Characterization of Coordination Polymers

The synthesis of coordination polymers utilizing this compound typically involves solvothermal or hydrothermal methods. In these approaches, the ligand and a metal salt are dissolved in a suitable solvent or mixture of solvents and heated in a sealed vessel. The slow cooling of the reaction mixture often yields crystalline materials suitable for single-crystal X-ray diffraction analysis.

Investigation of Host-Guest Interactions within MOF Architectures

A key feature of MOFs is their porous nature, which allows for the encapsulation of guest molecules. The design of MOFs using this compound can lead to frameworks with specific pore sizes and chemical environments, governed by the arrangement of the ligands and metal nodes. The phenyl groups of the ligand can line the pores, creating hydrophobic pockets capable of interacting with nonpolar guest molecules through van der Waals forces and π-π stacking interactions.

The study of host-guest interactions is crucial for applications in storage and separation. Techniques such as gas adsorption analysis and in-situ spectroscopic methods are employed to understand how guest molecules interact with the MOF framework. These studies can reveal the preferred binding sites for different guests and the energetics of the host-guest interactions. The dynamic nature of these interactions can sometimes lead to structural changes in the MOF, a phenomenon known as "breathing," which can be advantageous for selective guest uptake.

Selective Adsorption and Separation Phenomena via MOF Design

The tunability of MOFs allows for the rational design of materials for selective adsorption and separation of gases and vapors. By carefully selecting the metal ion and modifying the ligand, the pore size and surface chemistry of the MOF can be tailored to preferentially adsorb certain molecules over others. For instance, the introduction of specific functional groups on the phenyl ring of the ligand could enhance the affinity for particular analytes.

The separation performance of these MOFs is typically evaluated through breakthrough experiments, where a mixture of gases is passed through a column packed with the MOF material. The composition of the exiting gas stream is monitored over time to determine the selectivity and capacity of the adsorbent. The separation of industrially relevant gas mixtures, such as CO₂/CH₄ or propylene/propane, is a major focus of this research area.

Catalytic Applications

The metal complexes and MOFs derived from this compound also hold promise as catalysts. The metal centers within these materials can act as active sites for a variety of chemical transformations.

Ligand Design for Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis, discrete metal complexes of this compound can be used to catalyze reactions in the solution phase. The electronic properties of the ligand, influenced by the hydroxypyridine ring and the phenyl substituent, can modulate the reactivity of the metal center. The steric bulk of the ligand can also play a crucial role in controlling the selectivity of the catalytic reaction.

For heterogeneous catalysis, the incorporation of the ligand into a robust MOF structure offers several advantages. The MOF can act as a solid support for the catalytically active metal sites, facilitating catalyst separation and recycling. The porous nature of the MOF can also impart size and shape selectivity to the catalytic process, where only substrates that can diffuse into the pores and access the active sites are converted. Research in this area focuses on designing MOFs with open and accessible metal sites and on understanding the reaction mechanisms at the molecular level.

Table 2: Catalytic Activity of a Generic MOF in a Model Reaction

| Catalyst | Reaction | Substrate | Product | Conversion (%) | Selectivity (%) |

| M-MOF | Oxidation | Cyclohexene | Cyclohexene oxide | 85 | 92 |

| M-MOF | Knoevenagel Condensation | Benzaldehyde | Cinnamic acid | 95 | 98 |

| Note: This table presents hypothetical data for a generic metal-organic framework to illustrate potential catalytic applications. |

Molecular Mechanisms of Biological Interactions

The biological activity of isonicotinate (B8489971) derivatives is underpinned by their specific interactions with molecular targets such as enzymes and receptors, and their ability to modulate cellular pathways.

Molecular docking and in vitro assays have revealed that isonicotinic acid derivatives can act as inhibitors for several enzymes by binding to their active sites. These studies provide insights into the structure-activity relationships and the specific molecular interactions that drive inhibition.

For example, various isonicotinic acid derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.govmdpi.com Molecular docking studies have shown that the isonicotinoyl moiety often orients within the enzyme's active site. nih.gov Similarly, derivatives have been docked against Dihydrodipicolinate Synthase (DHDPS) from Mycobacterium tuberculosis, where they interact with key residues like Lysine 171, crucial for substrate binding. Isonicotinoyl-based compounds have also been investigated as inhibitors of the DprE1 enzyme, a critical target for anti-tubercular agents. orientjchem.org

| Derivative Type | Enzyme Target | Key Findings | Binding Affinity / IC₅₀ | Reference |

|---|---|---|---|---|

| Isonicotinic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Isonicotinoyl moiety binds in the enzyme pocket. Some derivatives are more potent than Ibuprofen. | -7.26 to -6.56 kcal/mol (Docking Score) | |

| Isonicotinates of meta-aminophenol | Cyclooxygenase-2 (COX-2) | Demonstrated potent anti-inflammatory activity as ROS inhibitors. | IC₅₀: 1.42 ± 0.1 µg/mL | nih.govmdpi.com |

| 2-methylheptyl isonicotinate | Dihydrodipicolinate Synthase (DHDPS) | Binds tightly at the active site, interacting with LYS 171. | Not Reported | |

| Isoniazid-based pyridazinones | Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) | Docking scores better than the control drug Macozinone. | -9.99 kcal/mol (Docking Score for IBP29) | orientjchem.org |

The elucidation of molecular targets is fundamental to understanding the mechanism of action of a compound. This is often achieved through techniques like receptor binding assays, which measure the affinity of a ligand for a specific receptor. researchgate.netmerckmillipore.com These assays are typically competitive, using a radiolabeled ligand to screen for compounds that can displace it from the receptor's binding site. merckmillipore.com While these methods are well-established, specific receptor binding profiles for this compound have not been extensively reported. Current research on isonicotinate derivatives points more frequently towards enzyme inhibition as a primary mechanism of action rather than interaction with specific cell-surface or nuclear receptors. nih.govorientjchem.org Further screening and target identification studies are required to determine if this class of compounds interacts with other pharmacologically relevant receptors.

Isonicotinate derivatives have been shown to modulate cellular responses by influencing the balance of reactive oxygen species (ROS). mdpi.comnih.gov ROS are key signaling molecules, but their overproduction leads to oxidative stress and inflammation. mdpi.com The suppression of ROS is a recognized therapeutic strategy. nih.gov

Conversely, other isonicotinates have been synthesized to act directly as potent ROS inhibitors. nih.govmdpi.com One such derivative of meta-aminophenol demonstrated an exceptional IC₅₀ value of 1.42 ± 0.1 µg/mL for inhibiting ROS production, a potency eight times greater than the standard anti-inflammatory drug ibuprofen. mdpi.com This direct antioxidant activity is assumed to be linked to the inhibition of ROS-producing enzymes like COX-2. nih.govmdpi.com This modulation of ROS homeostasis represents a significant mechanistic pathway for the anti-inflammatory effects observed with isonicotinate compounds. nih.gov

| Derivative | Cellular Effect | Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Salicylaldehyde isonicotinoyl hydrazone (SIH) | Dual pro-oxidant and antioxidant | Promotes Fe(2+) autoxidation (pro-oxidant); Activates Nrf2 signaling pathway (antioxidant) | Increases glutathione (B108866) concentration via a hormetic response. | nih.gov |

| Isonicotinate of meta-aminophenol | ROS Inhibition | Presumed inhibition of ROS-producing enzymes like COX-2. | IC₅₀ of 1.42 ± 0.1 µg/mL, 8-fold more potent than ibuprofen. | mdpi.com |

The antifungal properties of isonicotinate derivatives are attributed to specific molecular mechanisms that target essential fungal processes, leading to growth inhibition or cell death. Key targets include the fungal cell membrane and cell wall. asm.orgmdpi.com

One primary mechanism involves the inhibition of ergosterol (B1671047) biosynthesis. asm.org Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function. nih.govnih.gov Studies on isoniazid-derived hydrazones, which feature the isonicotinic acid core, demonstrated that these compounds reduce the cellular content of ergosterol in Histoplasma capsulatum. asm.org This inhibition leads to altered membrane permeability, causing the leakage of essential intracellular contents like nucleic acids and proteins, which is indicative of irreversible cell damage. asm.org

Another identified mechanism is the disruption of the fungal cell wall. mdpi.com A study on a series of nicotinamide (B372718) derivatives found that the lead compound exhibited potent fungicidal activity by damaging the cell wall of Candida albicans. mdpi.com Transmission electron microscopy revealed that treatment caused the cell wall to weaken, leading to anti-hyphal and anti-biofilm effects. mdpi.com This mode of action is particularly promising as the cell wall is a structure unique to fungi, offering a selective target. nih.gov

| Derivative | Fungal Species | Mechanism | MIC Range (Yeast Form) | Reference |

|---|---|---|---|---|

| N′-(1-phenylethylidene)isonicotinohydrazide | Histoplasma capsulatum | Inhibition of ergosterol synthesis; Altered membrane permeability | 7.8–250 µg/mL | asm.org |

| Nicotinamide Derivative (16g) | Candida albicans (including fluconazole-resistant strains) | Disruption of the cell wall | 0.125–1 µg/mL | mdpi.com |

Allelopathic Effects: Unraveling Molecular Interactions in Plant Systems

While direct studies on the allelopathic effects of this compound are not extensively documented, research into related pyridine (B92270) and phenylpyrazole derivatives provides a basis for understanding its potential mechanisms. Allelopathy involves the production of chemical compounds by a plant that can affect the growth of other nearby plants. The investigation into the herbicidal properties of structurally similar compounds offers insights into possible molecular interactions in plant systems.

Pyridine derivatives are known to exhibit a wide range of biological activities, including herbicidal effects. cjcatal.commdpi.comnih.gov The mode of action often involves the inhibition of crucial plant enzymes. For instance, certain phenyl-substituted cyclic keto-enols are known to inhibit acetyl-coenzyme A carboxylase (ACCase), an enzyme vital for fatty acid biosynthesis in gramineous plants. nih.gov Similarly, other herbicidal compounds act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, disrupting chlorophyll (B73375) and heme synthesis, which leads to rapid cell death. nih.gov

Research on novel phenylpyrazole derivatives containing strobilurin moieties, which also inhibit mitochondrial respiration, has demonstrated significant herbicidal activity against weeds like Amaranthus retroflexus. nih.gov The effectiveness of these compounds is often linked to their ability to bind to specific sites on target enzymes, a function influenced by the molecule's electronic and steric properties. The phenyl group and the pyridine core in this compound could play a role in such binding interactions.

Table 1: Herbicidal Activity of Related Phenylpyrazole Derivatives against A. retroflexus

| Compound | ED₅₀ (g a.i./hm²) |

|---|---|

| 7b | 13.1958 |

| 7f | 12.5696 |

| Fomesafen (Control) | 10.6720 |

Data sourced from studies on phenylpyrazole derivatives with strobilurin moieties, indicating potential PPO inhibition. nih.gov

Given this context, the allelopathic potential of this compound would likely stem from its ability to act as an enzyme inhibitor within susceptible plant species. The specific interactions would depend on how the compound's structure, particularly the N-phenyl-2-pyridone core, fits into the active sites of key plant enzymes.

Applications in Advanced Materials Science

The unique combination of a phenyl ring, a 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone), and an ethyl carboxylate group suggests significant potential for this compound in advanced materials science. Mechanistic studies on analogous compounds highlight its promise in photophysics, organic electronics, and supramolecular chemistry.

Elucidation of Photophysical Phenomena (e.g., Photoluminescence, Fluorescence)

The photophysical properties of this compound are primarily dictated by the 2-pyridone core. Studies on various 2-pyridone derivatives show that these compounds can be highly fluorescent. diva-portal.orgnih.gov The fluorescence mechanism is tied to electronic transitions within the molecule. For instance, polyaromatic 2-pyridones exhibit a broad fluorescence band in the visible region upon excitation of their lowest, and often weak, S₀ → S₁ transition. diva-portal.org This behavior is sometimes attributed to symmetrically forbidden transitions that gain intensity through a process known as "intensity borrowing." diva-portal.org